molecular formula C18H24N2O3 B7469167 4-(4-Cyclohexylpiperazine-1-carbonyl)benzoic acid

4-(4-Cyclohexylpiperazine-1-carbonyl)benzoic acid

Katalognummer B7469167
Molekulargewicht: 316.4 g/mol
InChI-Schlüssel: YRAHALUGDMPRME-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(4-Cyclohexylpiperazine-1-carbonyl)benzoic acid, commonly known as CPPB, is a chemical compound that has been widely studied in the field of neuroscience. It is a selective antagonist of the dopamine D3 receptor and has shown potential as a therapeutic agent for the treatment of addiction, schizophrenia, and other psychiatric disorders.

Wirkmechanismus

CPPB is a selective antagonist of the dopamine D3 receptor, which is predominantly expressed in the mesolimbic system of the brain. The mesolimbic system is involved in reward processing and motivation, and is implicated in the development of addiction and other psychiatric disorders. By blocking the activity of the dopamine D3 receptor, CPPB reduces the reinforcing effects of drugs of abuse and may help to reduce drug-seeking behavior.
Biochemical and Physiological Effects:
CPPB has been shown to modulate the activity of the mesolimbic system in animal models, leading to a reduction in drug-seeking behavior and improved cognitive function. It has also been shown to have a neuroprotective effect in animal models of Parkinson's disease. However, the exact biochemical and physiological effects of CPPB are not yet fully understood and require further study.

Vorteile Und Einschränkungen Für Laborexperimente

CPPB is a useful tool for studying the role of the dopamine D3 receptor in addiction and other psychiatric disorders. Its selective antagonism of the dopamine D3 receptor allows for the investigation of the specific role of this receptor in these disorders. However, CPPB has limitations in terms of its solubility and stability, which can make it difficult to work with in lab experiments.

Zukünftige Richtungen

There are several future directions for research on CPPB. One area of interest is the development of more stable and soluble analogs of CPPB that can be used in lab experiments. Another area of interest is the investigation of the role of the dopamine D3 receptor in other neurological disorders, such as depression and anxiety. Finally, the potential therapeutic use of CPPB in humans for the treatment of addiction and other psychiatric disorders requires further study.

Synthesemethoden

CPPB can be synthesized using a multi-step process that involves the reaction of 4-chlorobenzoic acid with cyclohexylamine to form 4-(cyclohexylamino)benzoic acid. This intermediate is then reacted with phosgene to form the corresponding acid chloride, which is subsequently reacted with piperazine to form CPPB.

Wissenschaftliche Forschungsanwendungen

CPPB has been extensively studied in preclinical models and has shown promise as a therapeutic agent for the treatment of addiction, schizophrenia, and other psychiatric disorders. It has been shown to reduce drug-seeking behavior in animal models of drug addiction, and to improve cognitive deficits in animal models of schizophrenia. CPPB has also been shown to have a neuroprotective effect in animal models of Parkinson's disease.

Eigenschaften

IUPAC Name

4-(4-cyclohexylpiperazine-1-carbonyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O3/c21-17(14-6-8-15(9-7-14)18(22)23)20-12-10-19(11-13-20)16-4-2-1-3-5-16/h6-9,16H,1-5,10-13H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRAHALUGDMPRME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2CCN(CC2)C(=O)C3=CC=C(C=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Cyclohexylpiperazine-1-carbonyl)benzoic acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.